(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
The compound (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, a multi-step process is likely required, involving:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Introduction of the pyridoindole moiety: This step may involve cyclization reactions and the use of specific reagents to introduce the fluorine atom and other substituents.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology
Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar applications .
Medicine
Industry
Used in the synthesis of advanced materials and as a precursor for the development of novel compounds with specific properties .
Mechanism of Action
The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling, apoptosis, and other critical processes . The fluorine atom may enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-fluoroindole: Known for its antiviral activity.
N-methylindole: Used in the synthesis of various pharmaceuticals.
Uniqueness
The combination of the indole and pyridoindole moieties, along with the presence of methoxy and fluorine substituents, makes this compound unique. These structural features may confer enhanced biological activity and specificity compared to other indole derivatives .
Biological Activity
The compound (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex indole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining two indole moieties with a methanone linkage. The presence of methoxy and fluoro substituents enhances its biological activity and solubility.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
- Case Studies : In vitro studies demonstrated that related compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds ranged from 10 to 30 µM .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in several studies:
- COX Inhibition : Research has shown that indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related compounds displayed IC50 values against COX-2 ranging from 23.8 to 42.1 µM .
- In Vivo Studies : Animal models have demonstrated that these compounds reduce inflammation markers significantly compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties:
- Mechanism : Some studies suggest that these compounds may act as entry inhibitors for viruses such as HIV and HCV by blocking critical viral interactions with host cells .
- Research Findings : In vitro assays indicated that certain indole derivatives exhibited potent antiviral activity with selectivity indices suggesting favorable therapeutic windows .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives:
Substituent | Effect on Activity |
---|---|
Methoxy | Enhances solubility and activity against cancer cells |
Fluoro | Increases potency as a COX inhibitor |
Indole Core | Essential for anticancer and antiviral activities |
Properties
Molecular Formula |
C23H22FN3O3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(5,6-dimethoxy-1-methylindol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C23H22FN3O3/c1-26-19-11-22(30-3)21(29-2)9-13(19)8-20(26)23(28)27-7-6-18-16(12-27)15-10-14(24)4-5-17(15)25-18/h4-5,8-11,25H,6-7,12H2,1-3H3 |
InChI Key |
JHWVPNHAVCAOGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC)OC |
Origin of Product |
United States |
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